(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate
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Overview
Description
(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is an organic compound that features both a nitrophenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate typically involves the esterification of 3-(thiophen-2-yl)acrylic acid with (E)-2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reducing nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.
Scientific Research Applications
(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its biological activity.
Industry: Utilized in the production of materials with specific electronic properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various biological targets due to its aromatic nature. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate: Similar structure but with a furan ring instead of a thiophene ring.
(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(pyridin-2-yl)acrylate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is unique due to the presence of both a nitrophenyl group and a thiophene ring, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and bioactive molecules.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] (E)-3-thiophen-2-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-14(11-3-5-12(6-4-11)16(19)20)10-21-15(18)8-7-13-2-1-9-22-13/h1-9H,10H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTYZXUZNXEYJR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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